2-Bromoethyl(diethyl)azanium;bromide

Lipophilicity Drug Design Membrane Permeability

2-Bromoethyl(diethyl)azanium bromide, widely cataloged as 2-(Diethylamino)ethyl Bromide Hydrobromide or 2-Bromo-N,N-diethylethylamine hydrobromide, is a bifunctional tertiary amine hydrobromide salt. With a molecular weight of 261.00 g/mol , this reagent features a bromoethyl group that serves as an electrophilic handle, while the diethylamino moiety can be deprotected to a free base.

Molecular Formula C6H15Br2N
Molecular Weight 261.00 g/mol
Cat. No. B8314259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl(diethyl)azanium;bromide
Molecular FormulaC6H15Br2N
Molecular Weight261.00 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCBr.[Br-]
InChIInChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H
InChIKeyHLMHCDKXKXBKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethyl(diethyl)azanium bromide (CAS 1069-72-3): A Bifunctional Alkylating Reagent for Introducing the Diethylaminoethyl Pharmacophore


2-Bromoethyl(diethyl)azanium bromide, widely cataloged as 2-(Diethylamino)ethyl Bromide Hydrobromide or 2-Bromo-N,N-diethylethylamine hydrobromide, is a bifunctional tertiary amine hydrobromide salt [1]. With a molecular weight of 261.00 g/mol [1], this reagent features a bromoethyl group that serves as an electrophilic handle, while the diethylamino moiety can be deprotected to a free base . It is primarily used in medicinal chemistry and materials science as a versatile building block for installing the diethylaminoethyl pharmacophore, whose properties are distinct from analogous dialkylaminoethyl motifs.

Why 2-Bromoethyl(diethyl)azanium Bromide Cannot Be Simply Replaced by Dimethyl or Other Aminoethyl Analogs


The selection of 2-Bromoethyl(diethyl)azanium bromide over its closest in-class candidate, 2-(dimethylamino)ethyl bromide hydrobromide, is dictated by quantifiable differences in physicochemical properties that directly impact drug design and laboratory safety. The diethyl substitution results in a compound with a significantly higher lipophilicity (LogP of 2.68 versus 1.90) [REFS-1; REFS-2], which influences membrane permeability and target binding. More critically, this structural change correlates with a fundamentally different acute toxicity profile, where the target compound is classified with a 'Danger' signal word (H300) compared to the 'Warning' level (H302) for the dimethyl analog [REFS-1; REFS-2], mandating distinct safety protocols that affect procurement and handling decisions in research settings.

Head-to-Head Evidence: Quantified Differentiation of 2-Bromoethyl(diethyl)azanium Bromide from the Dimethyl Analog


Lipophilicity (LogP) Advantage of the Diethylaminoethyl Scaffold Over the Dimethyl Analog

The diethylaminoethyl hydrobromide reagent directly incorporates a moiety that is significantly more lipophilic than its dimethylaminoethyl counterpart. The computed LogP for the target compound is 2.68, a difference of +0.78 units over the dimethyl analog's LogP of 1.90 [REFS-1; REFS-2]. This directly contradicts the assumption that all dialkylaminoethyl bromides are interchangeable hydrophobes.

Lipophilicity Drug Design Membrane Permeability

Divergent Acute Toxicity Profile: A Regulatory and Safety Differentiator

The target compound's safety profile represents a step-change in hazard compared to its dimethyl analog. It is assigned the Globally Harmonized System (GHS) hazard statement H300 ('Fatal if swallowed') with a 97.44% confidence score, categorizing it as Acute Toxicity Category 1 or 2 ('Danger'). In sharp contrast, the dimethyl analog carries the statement H302 ('Harmful if swallowed') at a 100% confidence score, placing it in Category 4 ('Warning') [REFS-1; REFS-2].

Acute Toxicity Occupational Safety GHS Classification

Superior Pharmacological Potential in Vasoactive Compounds: Diethyl vs. Dimethyl Moiety

In a direct structure-activity relationship study of tetrahydro-pyrido[1,2-a]indole derivatives, compounds containing the beta-diethylaminoethylamine moiety derived from this reagent class demonstrated superior cerebral vasodilating effects. The authors explicitly conclude that the beta-diethylaminoethylamine moiety 'seems to be better than beta-dimethylaminoethylamine' [1]. This represents direct experimental evidence from a comparative pharmacological assay.

Structure-Activity Relationship (SAR) Cerebral Vasodilation Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-Bromoethyl(diethyl)azanium Bromide Based on Verified Differentiation


Designing CNS-Penetrant Drug Candidates Requiring Higher Lipophilicity

For medicinal chemistry programs targeting the central nervous system (CNS) or intracellular targets, 2-Bromoethyl(diethyl)azanium bromide is the preferred alkylating agent. Its LogP of 2.68 provides a calculated advantage of +0.78 units over the dimethyl analog [1] for installing a more lipophilic basic amine, which is a critical determinant in enhancing passive blood-brain barrier penetration and overall cellular uptake.

Synthesizing Vasodilatory and Other Pharmacologically Active Derivatives

In the synthesis of indole or similar heterocyclic derivatives for cerebral vasodilation, literature precedent establishes the superiority of the beta-diethylaminoethylamine moiety over the beta-dimethylaminoethylamine variant [2]. Using this compound as the alkylating agent directly incorporates the empirically favored pharmacophore, increasing the probability of biological activity in vasodilatory screening campaigns.

High-Containment Synthesis Requiring Acute Toxicity Risk Management

Procurement and experimental protocols must be designed around the H300 'Fatal if swallowed' classification of this compound . It cannot be treated as a drop-in replacement for its dimethyl analog (H302, 'Harmful if swallowed') [1]. This necessitates its selection in well-equipped laboratories with strict engineering controls, fume hoods, and established protocols for handling high acute toxicity reagents, where the significant risk differential informs safety budgeting and operational planning.

Quote Request

Request a Quote for 2-Bromoethyl(diethyl)azanium;bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.